molecular formula C10H16Cl2N2O B1283306 2-(Piperidin-4-yloxy)pyridine dihydrochloride CAS No. 313490-36-7

2-(Piperidin-4-yloxy)pyridine dihydrochloride

Cat. No.: B1283306
CAS No.: 313490-36-7
M. Wt: 251.15 g/mol
InChI Key: XHUOAVVGHQRNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl. It is commonly used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(Piperidin-4-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the piperidine moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-(Piperidin-4-yloxy)pyridine dihydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for modifications that enhance the pharmacological properties of resultant compounds. For instance, it has been employed in the development of dual-acting ligands targeting histamine H3 and sigma-1 receptors, which are crucial for pain management and neurological conditions .

Case Study: Neurological Disorders
Recent studies have highlighted the compound's role in developing analgesic agents. The incorporation of the piperidine moiety has been shown to enhance binding affinity at sigma-1 receptors, which are implicated in pain pathways. This structural modification has led to the identification of new lead compounds with promising in vivo analgesic activity .

Biochemical Research

Receptor Binding and Enzyme Inhibition Studies
The compound is extensively used in biochemical research for investigating receptor-ligand interactions and enzyme inhibition mechanisms. It serves as a valuable tool in drug discovery, providing insights into how drugs interact at the molecular level. Its ability to bind selectively to various receptors makes it an essential component in studies aimed at understanding complex biological systems .

Example: Antileishmanial Activity
In a study focused on visceral leishmaniasis, derivatives of this compound demonstrated significant in vitro potency against Leishmania parasites. These findings suggest that compounds based on this structure could lead to new treatments for neglected tropical diseases .

Material Science

Formulation of Advanced Materials
In material science, this compound is utilized to enhance the properties of polymers and coatings. Its incorporation into material formulations can improve chemical stability and performance, making it suitable for various industrial applications .

Agricultural Chemistry

Development of Agrochemicals
The compound plays a role in agricultural chemistry by contributing to the formulation of environmentally friendly pest control agents. Its unique chemical properties allow for the design of more effective agrochemicals that minimize ecological impact while maximizing efficacy against pests .

Analytical Chemistry

Standardization in Analytical Methods
In analytical chemistry, this compound is used as a standard reference compound. This application ensures accurate measurements and quality control across various laboratory settings, facilitating reliable results in chemical analyses .

Summary Table of Applications

Field Application
PharmaceuticalIntermediate in drug synthesis; development of analgesics targeting neurological disorders
Biochemical ResearchStudies on receptor binding and enzyme inhibition; antileishmanial activity
Material ScienceFormulation of advanced materials; enhancement of polymer stability
Agricultural ChemistryDevelopment of environmentally friendly agrochemicals
Analytical ChemistryStandard reference compound for accurate measurements and quality control

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

2-(Piperidin-4-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:

    2-(Piperidin-4-yloxy)pyrimidine dihydrochloride: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.

    2-[(Piperidin-4-yloxy)methyl]pyridine: This compound has a methyl group attached to the pyridine ring.

    1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate: This compound has a different substitution pattern on the piperidine ring.

These similar compounds may have different chemical properties and biological activities, highlighting the uniqueness of this compound .

Biological Activity

2-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound characterized by its piperidine and pyridine moieties, which contribute to its biological activity. Its molecular formula is C10H14N2O·2HCl, and it is primarily recognized for its potential in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

\text{C}_1_0\text{H}_{1_4}\text{N}_2\text{O}\cdot 2\text{HCl}

This compound's dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in pharmacology.

This compound exhibits biological activity through several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. Studies indicate that it can modulate receptor activity, influencing signaling pathways that are vital for cellular responses .
  • Enzyme Inhibition : Research has highlighted the compound's potential as an inhibitor of specific enzymes. For instance, it has been explored for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Receptor Binding Modulates GPCR activity; potential applications in pain management and CNS disorders.
Enzyme Inhibition Inhibits AChE and BuChE; relevant for Alzheimer's disease therapy.
Antioxidant Properties Exhibits antioxidant activity, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Receptor Interactions : A study demonstrated that the compound binds effectively to histamine H3 receptors and sigma-1 receptors, showing promise in treating nociceptive and neuropathic pain. The binding affinity was measured using radiolabeled ligands, revealing low nanomolar Ki values .
  • In Vitro Enzyme Activity : Another research effort focused on the inhibition of AChE by this compound. The results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for cognitive disorders .
  • Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds revealed that this compound exhibited superior binding affinities to certain receptors, highlighting its unique structural advantages.

Properties

IUPAC Name

2-piperidin-4-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUOAVVGHQRNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-t-Butoxycarbonyl-4-(2-pyridoxy)piperidine (6.5 g) was treated with a solution of hydrogen chloride in ethyl acetate (110 ml) for 7 h and the mixture evaporated to give 4-(2-pyridoxy)piperidine dihydrochloride, (7.4 g 90%)
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.